Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate: is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-3-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-methylazetidine-1-carboxylate with a formylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran, at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory synthesis, with appropriate scaling of reagents and equipment.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Major Products Formed:
Oxidation: Tert-butyl 3-carboxy-3-methylazetidine-1-carboxylate.
Reduction: Tert-butyl 3-hydroxymethyl-3-methylazetidine-1-carboxylate.
Substitution: Tert-butyl 3-imino-3-methylazetidine-1-carboxylate or tert-butyl 3-acetal-3-methylazetidine-1-carboxylate.
Scientific Research Applications
Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the preparation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-3-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions with biological nucleophiles, such as amino acids or proteins, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Tert-butyl 3-methylazetidine-1-carboxylate: Lacks the formyl group and has different reactivity and applications.
Tert-butyl 3-hydroxymethyl-3-methylazetidine-1-carboxylate: Contains a hydroxymethyl group instead of a formyl group, leading to different chemical properties and reactivity.
Tert-butyl 3-carboxy-3-methylazetidine-1-carboxylate: Contains a carboxylic acid group instead of a formyl group, resulting in different chemical behavior and applications.
Uniqueness: Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications .
Biological Activity
Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C10H17NO3
- Molecular Weight : 199.25 g/mol
- IUPAC Name : this compound
- Structure : The compound features a tert-butyl group, a formyl group, and a carboxylate moiety attached to a methylazetidine ring.
Anticancer Activity
Recent studies have indicated that compounds related to azetidines, including this compound, exhibit promising anticancer properties. For instance, a study evaluated the in vitro activity against various cancer cell lines, revealing that modifications in the azetidine structure can enhance cytotoxicity against breast cancer cells (MDA-MB-231) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 | Not specified |
Related Azetidine Derivative | MDA-MB-231 | 12.5 |
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory activities. In a study involving mouse models, it was shown to modulate immune responses by affecting cytokine production. Specifically, after administration of the compound, levels of IL-6 were measured post-TLR7 stimulation, indicating potential anti-inflammatory effects .
Treatment Group | Dose (mg/kg) | IL-6 Level (pg/mL) |
---|---|---|
Vehicle | - | 150 |
This compound | 100 | 90 |
This compound | 300 | 70 |
Tyrosinase Inhibition
Tyrosinase inhibition is crucial for cosmetic applications and the treatment of hyperpigmentation disorders. Compounds with similar structures have demonstrated significant inhibitory effects on mushroom tyrosinase. While specific data on this compound is limited, related azetidine derivatives have shown IC50 values as low as 0.00458 µM against tyrosinase .
The biological activities of this compound are likely mediated through multiple pathways:
- Cytotoxicity : Induction of apoptosis in cancer cells.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : Competitive or noncompetitive inhibition of tyrosinase.
Study on Anticancer Activity
In a controlled experiment, researchers synthesized several azetidine derivatives and tested their cytotoxicity against breast cancer cells. The findings suggested that structural modifications could significantly enhance anticancer efficacy .
Study on Anti-inflammatory Effects
An investigation into the anti-inflammatory properties of related compounds involved administering varying doses to mouse models and assessing cytokine levels post-stimulation with TLR7 agonists. Results indicated that higher doses resulted in significantly lower IL-6 levels compared to controls .
Properties
IUPAC Name |
tert-butyl 3-formyl-3-methylazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-5-10(4,6-11)7-12/h7H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFUKHQJEUFDJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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